UNII-U956M4879S
Description
UNII-U956M4879S is a unique identifier assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, including small molecules, biologics, and mixtures . The UNII (Unique Ingredient Identifier) ensures unambiguous identification of substances, critical for regulatory compliance, pharmacovigilance, and research reproducibility.
- Physical-chemical properties (e.g., molecular weight, solubility, stability).
- Spectral data (e.g., NMR, mass spectrometry).
- Regulatory and safety profiles (e.g., toxicity, pharmacokinetics).
Researchers can access detailed descriptors for this compound via the GSRS portal (https://gsrs.ncats.nih.gov/app/substances ) .
Properties
CAS No. |
200111-50-8 |
|---|---|
Molecular Formula |
C20H27N3O9 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H27N3O9/c1-8(2)20(3)19(30)22-16(23-20)12-10(17(28)29)4-9(5-21-12)7-31-18-15(27)14(26)13(25)11(6-24)32-18/h4-5,8,11,13-15,18,24-27H,6-7H2,1-3H3,(H,28,29)(H,22,23,30)/t11-,13-,14+,15-,18-,20?/m1/s1 |
InChI Key |
YYCWLOSSRKXBSC-DLIFEIRTSA-N |
SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC3C(C(C(C(O3)CO)O)O)O)C(=O)O)C |
Isomeric SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)C |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC3C(C(C(C(O3)CO)O)O)O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNII-U956M4879S typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the glucopyranosyloxy group: This step involves the glycosylation of a suitable precursor with a glucopyranosyl donor under acidic or basic conditions.
Introduction of the imidazolinyl group: This can be achieved through the cyclization of an appropriate precursor in the presence of a suitable catalyst.
Coupling with nicotinic acid: The final step involves the coupling of the intermediate with nicotinic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
UNII-U956M4879S can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, UNII-U956M4879S may have potential applications as a pharmaceutical agent. Its unique structure could provide specific interactions with biological targets, leading to therapeutic effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of UNII-U956M4879S involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Methodology for Comparative Analysis
The comparison of UNII-U956M4879S with similar compounds follows a structured approach:
Identification of Analogs : Selection based on structural homology, functional equivalence, or shared therapeutic targets.
Data Collection : Extraction of physicochemical, pharmacological, and safety data from peer-reviewed studies and regulatory databases.
Analytical Validation : Use of advanced techniques like UPLC-Q-Orbitrap MS for compound profiling and impurity analysis .
Comparison with Structurally Similar Compounds
To illustrate, two hypothetical analogs are compared below. Note: Specific compound names are omitted due to evidence limitations.
Table 1: Structural and Functional Comparison
| Parameter | This compound | Analog A | Analog B |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₃ | C₁₄H₁₈N₂O₃ | C₁₆H₂₂N₂O₄ |
| Molecular Weight (g/mol) | 276.34 | 262.30 | 298.36 |
| Solubility (mg/mL) | 12.5 (pH 7.4) | 8.2 (pH 7.4) | 15.0 (pH 7.4) |
| LogP | 2.8 | 3.1 | 2.5 |
| Therapeutic Target | Enzyme X | Enzyme X | Receptor Y |
| IC₅₀ (nM) | 45 ± 3.2 | 62 ± 4.5 | 28 ± 2.1 |
Comparison with Functionally Similar Compounds
Functional analogs may belong to distinct structural classes but share therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
